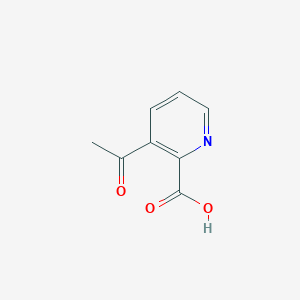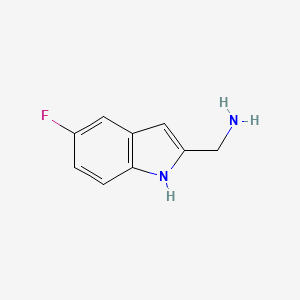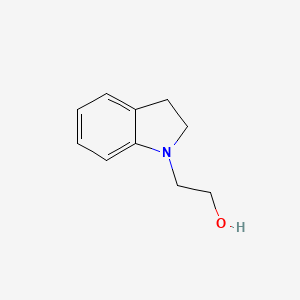
1H-Indole-1-ethanol, 2,3-dihydro-
Descripción general
Descripción
“1H-Indole-1-ethanol, 2,3-dihydro-” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .
Molecular Structure Analysis
The molecular structure of “1H-Indole-1-ethanol, 2,3-dihydro-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s molecular configuration .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Summary of the Application : Indole derivatives are used in the synthesis of alkaloids, which are a significant heterocyclic system in natural products and drugs .
- Methods of Application : The regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and also indolizations of the resulting ene-hydrazides permitted the effective formation of key indole intermediates .
- Results or Outcomes : This method assists in the total synthesis of the desired natural alkaloids .
Application 2: Treatment of Various Disorders
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Application 3: Multicomponent Reactions
- Scientific Field : Organic Chemistry
- Summary of the Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Methods of Application : Multicomponent reactions (MCRs) offer access to complex molecules .
- Results or Outcomes : This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .
Application 4: Antimalarial Treatment
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The tricyclic 2,3-dihydro-1H-pyrrolo[1,2-a]indole core is a structural motif in a range of natural indole alkaloids, such as the bisindole alkaloids flinderoles, isolated from plants belonging to the genus Flindersia within the project aimed at searching for new antimalarials .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : Derivatives of 2,3-dihydro-1H-pyrrolo[1,2-a]indole have shown a potential for the treatment of autoimmune conditions .
Application 5: Treatment of Obesity and Diabetes
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Derivatives of 2,3-dihydro-1H-pyrrolo[1,2-a]indole have shown potential for the treatment of obesity .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : These derivatives act as 5-HT2c receptor agonists . They also show potential as selective inhibitors of PKCβ-protein kinase, which could be beneficial in the treatment of diabetes .
Application 6: Synthesis of 2,3-Dihydro-1H-benzo[e]indoles
- Scientific Field : Organic Chemistry
- Summary of the Application : A method has been developed for the synthesis of 2,3-dihydro-1H-benzo[e]indoles and 2,3-dihydrobenzofurans .
- Methods of Application : This method uses an intermolecular [3 + 2] cycloaddition reaction catalyzed by In(OTf)3 .
- Results or Outcomes : The method utilizes oxacyclobutanes and p-benzoquinone methide as key functional units in the important intermediates .
Application 7: Antiviral Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Application 8: Anti-inflammatory Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Indole derivatives possess various biological activities, including anti-inflammatory activity .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Application 9: Synthesis of Selected Alkaloids
- Scientific Field : Organic Chemistry
- Summary of the Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and also indolizations of the resulting ene-hydrazides permitted the effective formation of key indole intermediates .
- Results or Outcomes : This method assists in the total synthesis of the desired natural alkaloids .
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSDRIZSSIBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632691 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-ethanol, 2,3-dihydro- | |
CAS RN |
90874-78-5 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)
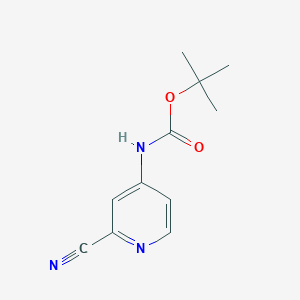
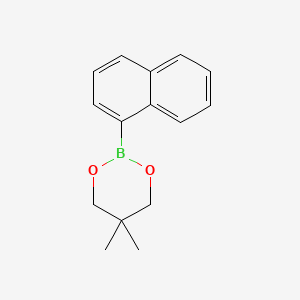
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)
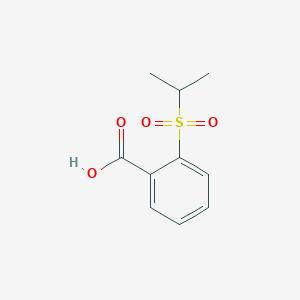
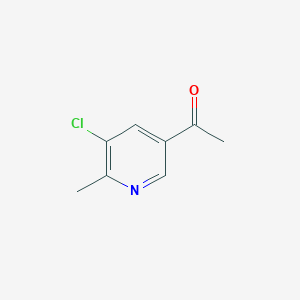
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
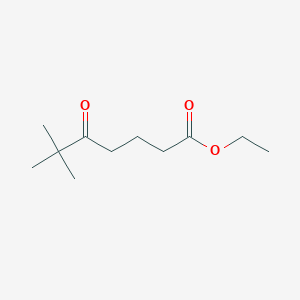
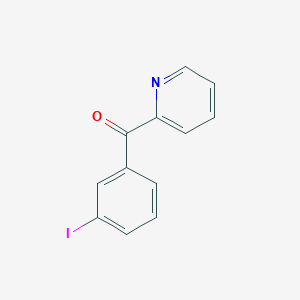
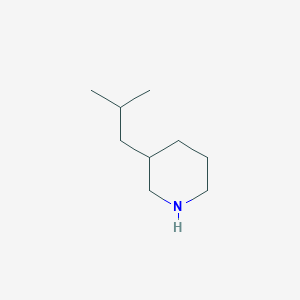
![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)
